molecular formula C9H13N3O B2495715 N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1052633-47-2

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2495715
CAS No.: 1052633-47-2
M. Wt: 179.223
InChI Key: JINSDVUTKNSFGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with cyclopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with cyclopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the cyclopropyl group but shares the pyrazole core.

    N-cyclopropyl-1H-pyrazole-3-carboxamide: Similar structure but without the methyl groups.

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Precursor in the synthesis of the target compound.

Uniqueness

N-cyclopropyl-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-cyclopropyl-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-5-8(11-12(6)2)9(13)10-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINSDVUTKNSFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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